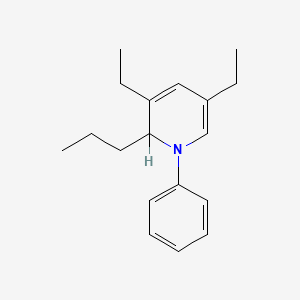

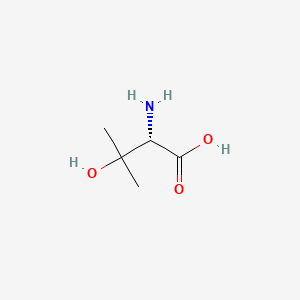

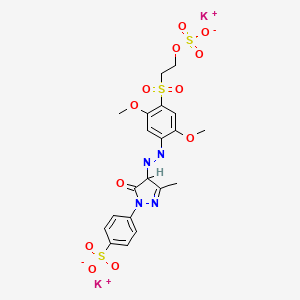

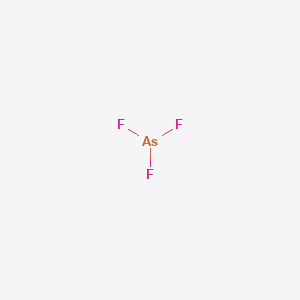

![molecular formula C19H22Cl2N2 B1585569 3-(3,7-二氯-10,11-二氢-5h-二苯并[b,f]氮杂卓-5-基)-N,N-二甲基丙-1-胺 CAS No. 3589-22-8](/img/structure/B1585569.png)

3-(3,7-二氯-10,11-二氢-5h-二苯并[b,f]氮杂卓-5-基)-N,N-二甲基丙-1-胺

描述

This compound is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .

Synthesis Analysis

To synthesize 3-chloro-1-(5 H -dibenz [ b, f ]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives . It is also used in the synthesis of dibenzazepine derivatives .Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript . It has a molecular formula of C14H11Cl2N .Chemical Reactions Analysis

This compound is used as a starting material to synthesize olefinic multidentate ligand, which is used to prepare Rh (I) complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 264.15 g/mol . It has a structure, density, melting point, and boiling point .科学研究应用

合成和结构性质

化合物3-(3,7-二氯-10,11-二氢-5h-二苯并[b,f]氮杂卓-5-基)-N,N-二甲基丙-1-胺及类似化合物因其结构和化学性质而受到研究。在Issac和Tierney(1996)的研究中,三氯醛与取代苯胺的反应导致形成各种中间体,包括2,2,2-三氯乙亚胺苯胺。这项研究重点介绍了复杂的反应途径和创造不同化学结构的潜力,提供了对这类化合物的构象和化学行为的见解(Issac & Tierney, 1996)。

环境影响和燃烧副产物

对与3-(3,7-二氯-10,11-二氢-5h-二苯并[b,f]氮杂卓-5-基)-N,N-二甲基丙-1-胺结构相关的化合物的研究也集中在其环境影响上,特别是在燃烧和热过程的背景下。Altarawneh等人(2009)深入研究了多氯二苯并-对-二噁英和呋喃(PCDD/Fs)的形成、氯化和破坏,强调了这些过程的复杂性以及氯化模式在确定排放的最终同系物特征中的重要作用。这篇综述强调了这类化合物环境途径中涉及的复杂性(Altarawneh et al., 2009)。

危险化合物的降解和处理

Bhat和Gogate(2021)综述了含氮化合物(包括胺)的降解,强调了这些化合物对常规降解过程的抵抗力。他们的研究重点介绍了高级氧化工艺作为矿化含氮化合物的有效方法,其中可能包括类似于3-(3,7-二氯-10,11-二氢-5h-二苯并[b,f]氮杂卓-5-基)-N,N-二甲基丙-1-胺的结构。这项研究全面了解了降解机制和各种处理方法的有效性,为环境管理和污染控制领域做出了贡献(Bhat & Gogate, 2021)。

未来方向

作用机制

Target of Action

Dichlorimipramine, also known as 3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine or QED4UT72J0, is a tricyclic antidepressant . Its primary targets are the serotonin and norepinephrine transporters in the brain . These transporters are responsible for the reuptake of serotonin and norepinephrine, respectively, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

Dichlorimipramine acts by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission, which can help alleviate symptoms of depression .

Biochemical Pathways

The action of Dichlorimipramine affects several biochemical pathways. By inhibiting the reuptake of serotonin and norepinephrine, it impacts the serotonergic and noradrenergic systems . These systems are involved in regulating mood, anxiety, sleep, and other functions. Thus, the action of Dichlorimipramine can lead to changes in these systems, potentially alleviating symptoms of depression .

Pharmacokinetics

The pharmacokinetics of Dichlorimipramine involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Dichlorimipramine is rapidly absorbed . It is extensively metabolized in the liver, primarily to its active metabolite, desmethylclomipramine . The drug and its metabolites are excreted in urine and feces . The pharmacokinetic properties of Dichlorimipramine influence its bioavailability and therapeutic effects .

Result of Action

The molecular and cellular effects of Dichlorimipramine’s action involve changes in neurotransmission. By increasing the levels of serotonin and norepinephrine in the synaptic cleft, Dichlorimipramine enhances the signaling between neurons . This can lead to changes in neuronal activity and function, which may help alleviate symptoms of depression .

Action Environment

The action, efficacy, and stability of Dichlorimipramine can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as other medications, can affect the metabolism and action of Dichlorimipramine . Additionally, individual factors such as age, genetics, and health status can influence how the body absorbs, distributes, metabolizes, and excretes Dichlorimipramine . These factors can impact the drug’s effectiveness and the patient’s response to treatment .

属性

IUPAC Name |

3-(2,9-dichloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2/c1-22(2)10-3-11-23-18-12-16(20)8-6-14(18)4-5-15-7-9-17(21)13-19(15)23/h6-9,12-13H,3-5,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLHYTJLNUJZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957303 | |

| Record name | 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,9-dichloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |

CAS RN |

3589-22-8 | |

| Record name | Dichlorimipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICHLORIMIPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QED4UT72J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

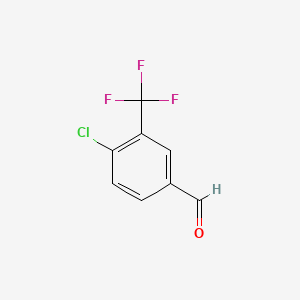

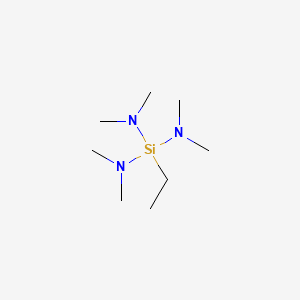

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[bis(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B1585508.png)